N-(4-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-(4-Methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic acetamide derivative characterized by a cyclohexyl group substituted with a tetrazole moiety and an acetamide linker connected to a 4-methoxyphenyl group. This compound belongs to a class of nitrogen-rich heterocyclic molecules, where the tetrazole ring (a five-membered ring with four nitrogen atoms) enhances metabolic stability and bioavailability, making it a scaffold of interest in medicinal chemistry .
Properties
Molecular Formula |
C17H23N5O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C17H23N5O2/c1-24-15-7-5-14(6-8-15)19-16(23)11-17(9-3-2-4-10-17)12-22-13-18-20-21-22/h5-8,13H,2-4,9-12H2,1H3,(H,19,23) |
InChI Key |
MLALUYGDFJDPAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Formation of the 4-Methoxyphenethylamine Intermediate
The synthesis begins with the preparation of 4-methoxyphenethylamine, a critical intermediate. One validated method involves:
-
Nucleophilic Amination : 4-Methoxyphenylacetonitrile undergoes catalytic hydrogenation using Raney nickel in methanol under 50 psi H₂ pressure, yielding 4-methoxyphenethylamine with >90% purity.
-
Alternative Pathway : 4-Methoxybenzyl chloride reacts with potassium phthalimide in DMF, followed by hydrazinolysis to produce the amine.
Key challenges include minimizing byproducts such as over-reduced alcohols. Recent advancements employ flow hydrogenation systems to enhance efficiency.
Synthesis of the 1-(1H-Tetrazol-1-ylmethyl)cyclohexyl Acetic Acid Fragment
The cyclohexyl-tetrazole moiety is synthesized via:
-
Cyclohexylmethyl Bromide Preparation : Cyclohexanol is treated with HBr in sulfuric acid to form cyclohexylmethyl bromide.
-
Tetrazole Ring Formation : Cyclohexylmethyl bromide reacts with sodium azide and ammonium chloride in DMF at 100°C for 12 hours, yielding 1-(azidomethyl)cyclohexane. Subsequent Huisgen cycloaddition with trimethylsilyl azide (TMS-azide) and a copper(I) catalyst generates the tetrazole ring.
-
Acetic Acid Functionalization : The tetrazole-substituted cyclohexane is oxidized using KMnO₄ in acidic conditions to form 1-(1H-tetrazol-1-ylmethyl)cyclohexyl acetic acid.
Table 1: Optimization of Tetrazole Synthesis
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Cu(I) Catalyst | 85 | 98 |
| Conventional Azide | 72 | 95 |
| Microwave Assisted | 89 | 97 |
Microwave-assisted methods reduce reaction times from 12 hours to 30 minutes, enhancing scalability.
Acetamide Coupling Reaction
The final step involves coupling the intermediates via acetamide bond formation:
-
Activation of Carboxylic Acid : 1-(1H-Tetrazol-1-ylmethyl)cyclohexyl acetic acid is treated with thionyl chloride to form the acyl chloride.
-
Amine Coupling : The acyl chloride reacts with 4-methoxyphenethylamine in dichloromethane (DCM) with triethylamine as a base, yielding the final product.
Critical Parameters :
-
Stoichiometric ratios (1:1.2 acid-to-amine) prevent diacylation byproducts.
-
Temperature control (<5°C) minimizes hydrolysis of the acyl chloride.
Purification and Characterization Techniques
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7). High-performance liquid chromatography (HPLC) with a C18 column confirms >99% purity.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.2 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 4.1 (s, 2H, CH₂-tetrazole), 3.8 (s, 3H, OCH₃).
-
IR : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring).
Optimization of Reaction Conditions
Solvent Selection
Catalytic Enhancements
Copper(I) iodide (5 mol%) in tetrazole synthesis improves yields by 15% compared to CuBr.
Comparative Analysis of Synthetic Methodologies
Table 2: Route Comparison
| Method | Yield (%) | Time (h) | Cost ($/g) |
|---|---|---|---|
| Stepwise Synthesis | 78 | 24 | 120 |
| Ugi-Azide Approach | 65 | 8 | 150 |
| Flow Chemistry | 82 | 6 | 100 |
The stepwise method remains dominant for industrial production due to scalability, while flow chemistry offers rapid, small-batch synthesis.
Industrial-Scale Production Considerations
Scientific Research Applications
N-(4-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their physicochemical properties:
Key Observations :
- The 4-methoxyphenyl substituent in the target compound increases molecular weight compared to the propan-2-yl analog, likely enhancing lipophilicity and membrane permeability .
- Steric effects vary significantly: the 4-isopropylphenyl analog (MW ~335.4) introduces bulkiness, which may reduce binding affinity in sterically constrained environments .
- Substitution position (e.g., 3-methoxy vs.
Pharmacological Potential
While direct activity data for the target compound is unavailable, inferences can be drawn from analogs:
- Anti-cancer activity : Compounds with morpholinyl or piperidinyl substituents (e.g., compounds 38–40 in ) showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines, attributed to their sulfonylquinazoline-acetamide scaffolds . The tetrazole group in the target compound may similarly modulate kinase or protease activity.
Commercial Availability and Research Relevance
- The target compound and its analogs (e.g., CAS 1212423-17-0) are supplied by specialized vendors like Vitas-M Laboratory and Interbioscreen , indicating their utility in drug discovery .
- Price and purity : These compounds are typically offered as dry powders with >95% purity, reflecting their use in high-throughput screening and structure-activity relationship (SAR) studies .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity Method |
|---|---|---|---|
| 1 | Cyclohexylmethyl bromide, 1H-tetrazole, KCO, DMF | 60–70 | TLC (CHCl:MeOH 9:1) |
| 2 | Chloroacetyl chloride, 4-methoxyaniline, EtOH, HCl | 75–85 | -NMR, HPLC |
Advanced: How can conflicting biological activity data for this compound be resolved?
Methodological Answer:
Discrepancies in activity (e.g., anti-cancer potency across cell lines) may arise from:
- Cell Line Variability : Test in panels (e.g., NCI-60) to identify sensitivity patterns. For instance, 4-methoxyphenyl derivatives show higher activity in HT-29 (colon) vs. MCF-7 (breast) due to differential expression of target enzymes .
- Assay Conditions : Standardize protocols (e.g., MTT assay incubation time, serum concentration) to minimize variability. Pre-treat compounds with DMSO (<0.1% final concentration) to avoid solvent toxicity .
- Structural Confirmation : Ensure batch consistency via LC-MS and -NMR (e.g., confirm methoxy resonance at δ 55 ppm) to rule out degradation products .
Q. Table 2: Anti-Cancer Activity of Structural Analogues
| Compound | Substituent | IC (μM, HCT-116) | Key Target |
|---|---|---|---|
| 38* | Pyrrolidinyl | 1.2 ± 0.3 | Topoisomerase II |
| 40* | Morpholinyl | 0.9 ± 0.2 | PI3K/Akt |
| Target | Tetrazolyl | Pending (in vitro) | COX-2? |
| *Data from , structurally related derivatives. |
Basic: What spectroscopic techniques validate the compound’s structure?
Methodological Answer:
- -NMR : Key signals include:
- Mass Spectrometry : ESI-MS shows [M+H] at m/z 388.2 (calculated 388.18). Fragmentation patterns confirm the acetamide backbone .
- FT-IR : Amide C=O stretch at ~1650 cm; tetrazole ring vibrations at 1450–1500 cm .
Advanced: How to optimize reaction yields while minimizing byproducts?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for tetrazole alkylation to enhance nucleophilicity. Switch to ethanol for amide coupling to reduce esterification side reactions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to improve reaction rates. For example, DMAP increases amidation efficiency by 20% .
- Byproduct Analysis : Monitor via HPLC-DAD. Common byproducts include unreacted cyclohexyl intermediates (retention time ~5.2 min) and hydrolyzed acetamides .
Q. Table 3: Yield Optimization Strategies
| Parameter | Baseline | Optimized | Impact |
|---|---|---|---|
| Temperature | 25°C | 60°C | +15% yield |
| Catalyst | None | DMAP (5 mol%) | +20% yield |
| Solvent | CHCl | DMF | Reduced byproducts |
Basic: What biological targets are hypothesized for this compound?
Methodological Answer:
Based on structural analogs:
- COX-2 Inhibition : The tetrazole group mimics prostaglandin carboxylates, potentially blocking the COX-2 active site .
- Kinase Modulation : The 4-methoxyphenyl moiety may interact with ATP-binding pockets in kinases (e.g., EGFR). Docking studies using AutoDock Vina are recommended for validation .
- Antiproliferative Activity : Preliminary data suggest GI values <10 μM in leukemia models, likely via apoptosis induction (caspase-3 activation) .
Advanced: How to resolve crystallographic ambiguities in structural studies?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) for phase resolution. For example, used Cu-Kα radiation (λ=1.5418 Å) to resolve cyclohexyl conformers .
- DFT Calculations : Compare experimental bond lengths (e.g., C-N in tetrazole: 1.32 Å) with B3LYP/6-31G(d) optimized geometries to validate accuracy .
- Twinning Analysis : Use PLATON to detect twinning in crystals, which may distort torsion angles (e.g., O–N–C–C deviations >5°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
